

# Avitriptan: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Avitriptan** (developmental code name BMS-180048) is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine headaches. Although it reached Phase III clinical trials, it was never marketed. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Avitriptan**, intended for researchers and professionals in the field of drug development.

# **Chemical Structure and Properties**

**Avitriptan** is a synthetic compound belonging to the triptan class of drugs. Its chemical structure is characterized by an indole core, similar to the neurotransmitter serotonin.

Table 1: Chemical Identifiers for Avitriptan



| Identifier | Value                                                                                                   |
|------------|---------------------------------------------------------------------------------------------------------|
| IUPAC Name | 1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide[1] |
| SMILES     | CNS(=O) (=O)Cc1ccc2c(c1)nc(c2)CCCN3CCN(CC3)c4nc ncc4OC                                                  |
| InChI Key  | WRZVGHXUPBWIOO-UHFFFAOYSA-N[1][2]                                                                       |
| CAS Number | 151140-96-4[1]                                                                                          |

Table 2: Physicochemical Properties of Avitriptan

| Property          | Value                                                                     | Source |
|-------------------|---------------------------------------------------------------------------|--------|
| Molecular Formula | C22H30N6O3S                                                               | [1]    |
| Molecular Weight  | 458.58 g/mol                                                              |        |
| Predicted logP    | 1.8                                                                       | _      |
| Boiling Point     | 708°C at 760 mmHg                                                         |        |
| Solubility        | Slightly soluble in DMSO (sonicated) and water (heated), and in methanol. |        |

# Pharmacological Profile Mechanism of Action

**Avitriptan** exerts its pharmacological effects primarily through its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. The activation of these receptors is believed to alleviate migraine through a multi-faceted mechanism:

 Cranial Vasoconstriction: Triptans constrict dilated intracranial extracerebral blood vessels, a key feature of migraine attacks.



- Inhibition of Neuropeptide Release: They inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.
- Inhibition of Nociceptive Neurotransmission: Triptans are thought to inhibit pain signal transmission within the trigeminal nucleus caudalis in the brainstem.

In addition to its primary targets, **Avitriptan** has been shown to be a weak agonist at the 5-HT2A receptor and a weak agonist of the aryl hydrocarbon receptor (AhR).

### **Receptor Binding Affinity**

The binding affinity of **Avitriptan** for various serotonin receptor subtypes has been characterized and is comparable to that of sumatriptan.

Table 3: Pharmacological Data for Avitriptan

| Parameter                               | Value  |
|-----------------------------------------|--------|
| 5-HT1B Receptor Affinity (pKi)          | 7.9    |
| 5-HT1D Receptor Affinity (pKi)          | 8.4    |
| 5-HT1A Receptor Affinity (pKi)          | 6.5    |
| 5-HT1E Receptor Affinity (pKi)          | 6.9    |
| 5-HT1F Receptor Affinity (pKi)          | 7.6    |
| 5-HT2A Receptor Agonist Activity (EC50) | 123 nM |

#### **Pharmacokinetics**

Clinical studies have provided insights into the pharmacokinetic profile of **Avitriptan**:

- Absorption: Avitriptan is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 1 to 2 hours.
- Metabolism: Information on the specific metabolic pathways of Avitriptan is limited in the public domain.



• Elimination: The terminal half-life of **Avitriptan** is approximately 8 hours.

### **Experimental Protocols**

Detailed experimental protocols for the synthesis and evaluation of **Avitriptan** are not extensively available in the public literature. However, general methodologies for the synthesis of triptans and for conducting relevant in vitro and in vivo assays are well-established.

### **Synthesis**

The synthesis of **Avitriptan**, like other triptans, likely involves a multi-step process. A key step mentioned in the literature is an efficient Fischer Indole Synthesis. This classical method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system, a core component of **Avitriptan**'s structure. Subsequent steps would involve the elaboration of the side chains at the C3 and C5 positions of the indole ring.

### **In Vitro Radioligand Binding Assay**

A standard protocol to determine the binding affinity of **Avitriptan** to serotonin receptors would involve a competitive radioligand binding assay. A general workflow is as follows:





Click to download full resolution via product page

Caption: General workflow for a radioligand binding assay.

#### In Vivo Migraine Model

The efficacy of **Avitriptan** in an animal model of migraine can be assessed using various established protocols. One common model involves the administration of nitroglycerin (NTG) to rodents, which induces a state of hyperalgesia, mimicking migraine-like pain.





Click to download full resolution via product page

Caption: Workflow for an in vivo nitroglycerin-induced migraine model.

# **Signaling Pathway**

The primary therapeutic effect of **Avitriptan** is mediated through the Gi/o-coupled 5-HT1B and 5-HT1D receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects that contribute to the alleviation of migraine.





Click to download full resolution via product page

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Avitriptan: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195663#avitriptan-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com